molecular formula C19H17N3O B4647588 N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine

Cat. No. B4647588
M. Wt: 303.4 g/mol
InChI Key: HVOOBRBMAZDSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine, also known as MNIMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine inhibits the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. Finally, N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine inhibits the HBV X protein, which is essential for the replication of the hepatitis B virus.
Biochemical and Physiological Effects
N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to inhibit the replication of the hepatitis B virus in vitro.

Advantages and Limitations for Lab Experiments

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has several advantages for lab experiments. It is easy to synthesize and has been shown to be stable under various conditions. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has also been shown to have low toxicity in animal models. However, N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has not been extensively studied in humans, which may limit its potential therapeutic applications.

Future Directions

For the study of N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine include combination therapy, animal models of other diseases, and improved synthesis methods.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been studied for its anti-viral properties by inhibiting the replication of the hepatitis B virus.

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-23-19-9-6-13-4-2-3-5-16(13)17(19)12-20-15-7-8-18-14(10-15)11-21-22-18/h2-11,20H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOBRBMAZDSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.